

Idrabiotaparinux: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: Idrabiotaparinux

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Idrabiotaparinux is a synthetic, long-acting, indirect factor Xa inhibitor that was developed as an anticoagulant. A key feature of this molecule is its biotinylated structure, which allows for rapid and specific reversal of its anticoagulant effect by the administration of avidin. This technical guide provides a detailed overview of the chemical structure and synthesis of **Idrabiotaparinux**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

Idrabiotaparinux is a derivative of Idraparinux, which is a synthetic pentasaccharide. The chemical structure of **Idrabiotaparinux** is characterized by the covalent attachment of a biotin moiety to the non-reducing end of the pentasaccharide chain.^[1] This structural modification is the basis for its unique neutralization mechanism.

The core pentasaccharide is a polymethylated synthetic compound that binds with high affinity to antithrombin.^[2] The systematic IUPAC name for **Idrabiotaparinux** is (2S,3S,4S,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-4,5-dimethoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-

methoxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxane-2-carboxylic acid.[3]

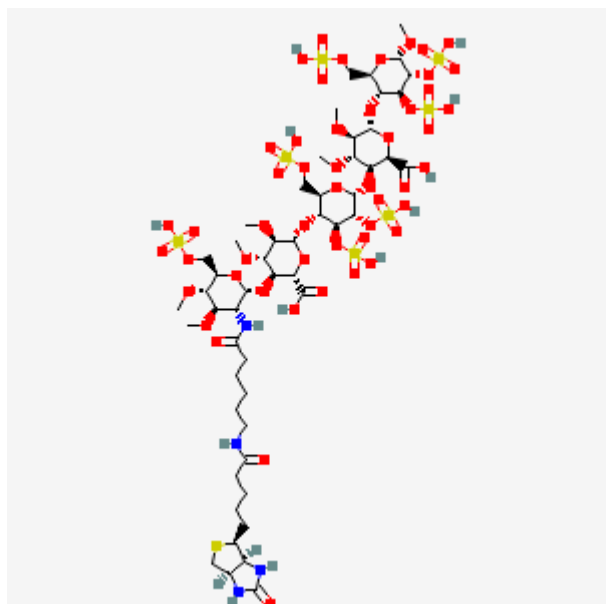
Molecular Composition and Properties

The key physicochemical properties of **Idrabiotaparinux** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₅₃ H ₈₈ N ₄ O ₅₁ S ₈	[3]
Molecular Weight	1853.8 g/mol	[3]
Monoisotopic Mass	1852.2181138 Da	
Topological Polar Surface Area	851 Å ²	
Form	Available as the sodium salt (Idrabiotaparinux sodium)	

Structural Diagram

The 2D chemical structure of **Idrabiotaparinux** is presented below, illustrating the pentasaccharide core and the attached biotin linker.



Synthesis of Idrabiotaparinux

The synthesis of **Idrabiotaparinux** is a complex multi-step process that involves the initial chemical synthesis of the pentasaccharide core, Idraparinux, followed by the strategic attachment of a biotinylated linker. The foundational methods for this synthesis are detailed in patent application WO 02/24754.

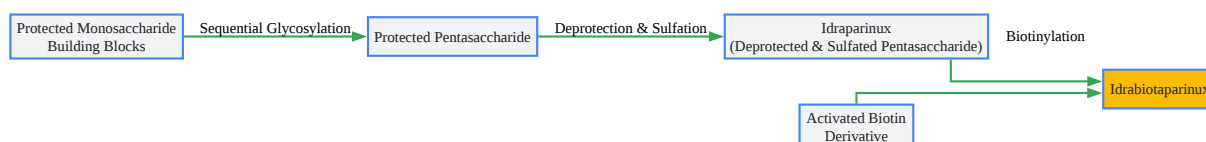
Synthesis of the Pentasaccharide Core (Idraparinux)

The synthesis of the pentasaccharide backbone of **Idrabiotaparinux**, which is Idraparinux, is a significant undertaking in carbohydrate chemistry. It involves the sequential and stereocontrolled glycosylation of appropriately protected monosaccharide building blocks to assemble the desired pentasaccharide sequence. This is followed by a series of deprotection and sulfation steps to introduce the sulfate groups at specific positions, which are crucial for its anticoagulant activity.

Biotinylation of the Pentasaccharide

The final key step in the synthesis of **Idrabiotaparinux** is the covalent attachment of a biotin moiety. This is typically achieved by reacting the purified pentasaccharide, which has a suitable functional group for conjugation (often an amine), with an activated biotin derivative. This process results in the formation of a stable amide linkage between the biotin linker and the pentasaccharide.

The overall synthetic workflow can be visualized as follows:



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Figure 1: General synthetic workflow for **Idrabiotaparinux**.

Representative Experimental Protocol for Biotinylation

While the specific, industrial-scale protocol for **Idrabiotaparinux** is proprietary, a representative experimental procedure for the biotinylation of a similar aminopentyl-functionalized pentasaccharide (a fondaparinux derivative) can be described as follows. This provides a plausible methodology for the final biotinylation step.

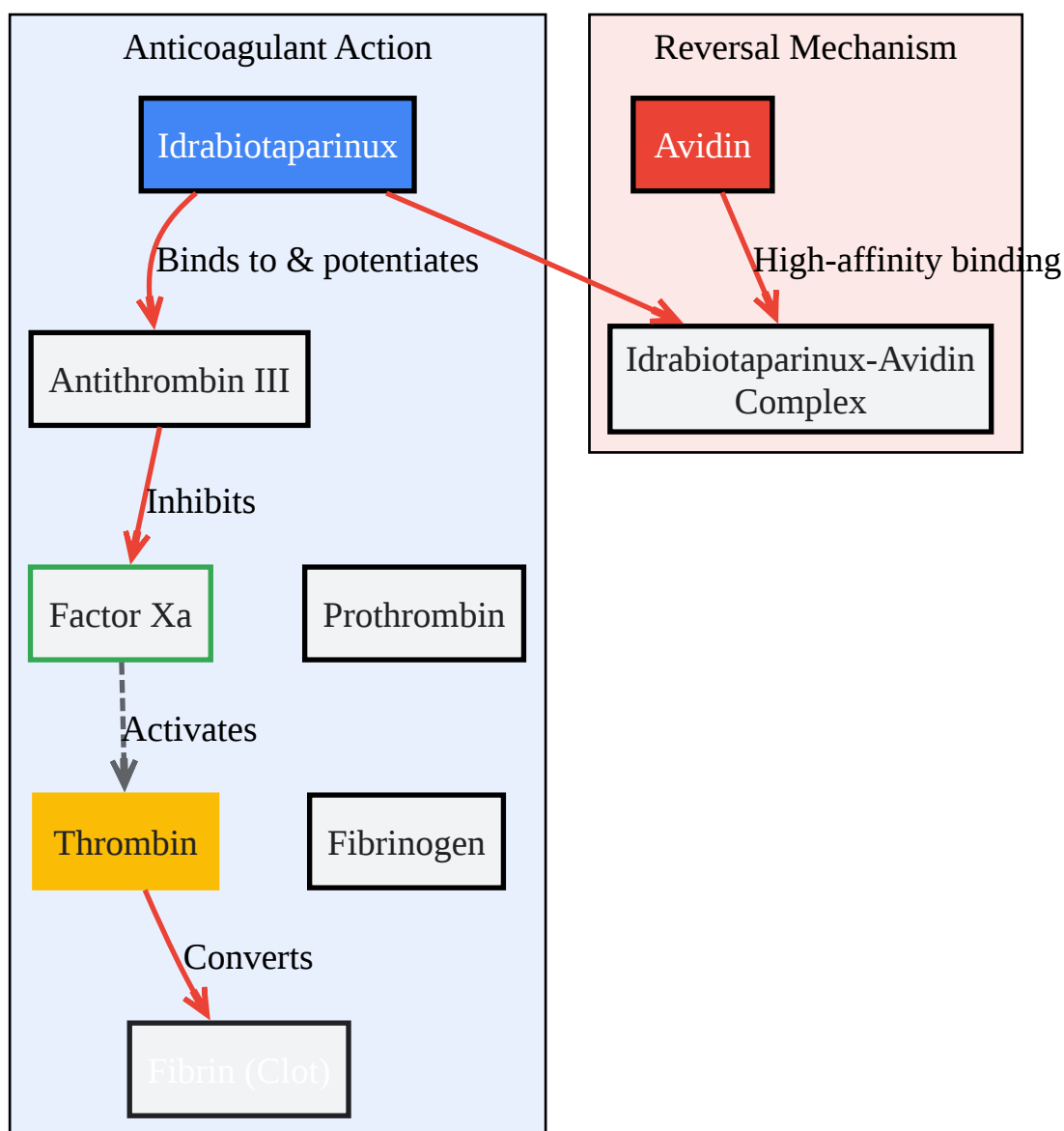
- **Dissolution:** The aminopentyl-functionalized pentasaccharide is dissolved in a suitable dry solvent, such as dimethyl sulfoxide (DMSO).
- **Addition of Biotin Reagent:** An activated N-hydroxysuccinimide ester of biotin (Biotin-OSu) and a tertiary amine base (e.g., triethylamine, Et₃N) are added to the solution.
- **Reaction:** The reaction mixture is stirred at room temperature until the starting pentasaccharide is completely converted to the biotinylated product, as monitored by an appropriate analytical technique such as mass spectrometry.
- **Purification:** The crude product is then purified using size-exclusion chromatography (e.g., Bio-Gel P-4) to yield the final, highly pure biotinylated pentasaccharide.

Mechanism of Action and Reversibility

Idrabiotaparinux exerts its anticoagulant effect by binding to antithrombin III, which potentiates the neutralization of Factor Xa. The biotin moiety does not interfere with this binding.

The key innovation of **Idrabiotaparinux** is its reversibility. The high-affinity interaction between biotin and avidin (a protein found in egg whites) allows for the rapid and specific neutralization of the anticoagulant effect of **Idrabiotaparinux**. Intravenous administration of avidin leads to the formation of a stable **Idrabiotaparinux**-avidin complex, which is then cleared from circulation, effectively reversing the anticoagulation.

The logical relationship for the mechanism of action and its reversal is depicted in the following diagram:



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Figure 2: Signaling pathway of **Idrabiotaparinux**'s anticoagulant action and its reversal.

Quantitative Pharmacological Data

The following table summarizes key quantitative data related to the pharmacological activity of **Idrabiotaparinux** and its precursor, Idraparinux.

Parameter	Value	Compound	Reference
Antithrombin Affinity (Kd)	1.4 ± 0.3 nM	Idraparinux	
Mechanism of Action	Indirect Factor Xa Inhibitor	Idrabiota [®] parinux	
Reversal Agent	Avidin	Idrabiota [®] parinux	
Reversal of Anti-FXa Activity	67% to 97% with avidin infusion	Idrabiota [®] parinux	

Conclusion

Idrabiota[®]parinux represents a significant development in anticoagulant therapy, primarily due to its synthetic nature and the innovative inclusion of a biotin tag for specific and rapid reversal. Its chemical structure, based on a well-defined pentasaccharide, and its multi-step synthesis, culminating in a precise biotinylation, underscore the advancements in medicinal chemistry and carbohydrate synthesis. This technical guide provides a foundational understanding of the core chemical and synthetic aspects of **Idrabiota[®]parinux** for professionals engaged in drug discovery and development.

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References

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- 2. Idraparinux and idrabiota[®]parinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Idrabiota[®]parinux | C53H88N4O51S8 | CID 16202213 - PubChem [pubchem.ncbi.nlm.nih.gov]

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